
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of a phenanthroline moiety attached to an aniline group, which is further substituted with two methyl groups on the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline typically involves the reaction of 1,10-phenanthroline with N,N-dimethylaniline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces phenanthroline, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phenanthroline moiety to dihydrophenanthroline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxomonosulfate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline has numerous applications in scientific research:
Medicine: Research explores its use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline primarily involves its ability to chelate metal ions. The phenanthroline moiety coordinates with metal ions, forming stable complexes that can interact with biological molecules and pathways. These interactions can inhibit enzymatic activities, disrupt cellular processes, and induce oxidative stress in target cells .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the N,N-dimethyl and aniline substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar chelating abilities but different structural features.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions, offering different steric and electronic properties.
Uniqueness
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high stability and specific interactions with metal ions.
Propiedades
Fórmula molecular |
C20H17N3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline |
InChI |
InChI=1S/C20H17N3/c1-23(2)17-10-7-14(8-11-17)18-12-9-16-6-5-15-4-3-13-21-19(15)20(16)22-18/h3-13H,1-2H3 |
Clave InChI |
QCZSBMYDRGOKIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
![N-[4-(Phenylmethyl)cyclohexyl]benzenamine](/img/structure/B14116822.png)
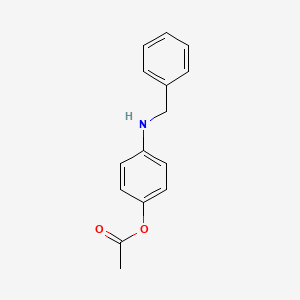
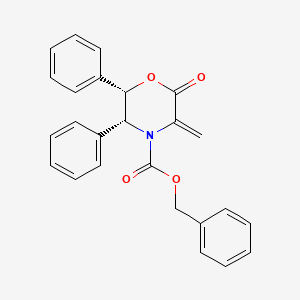
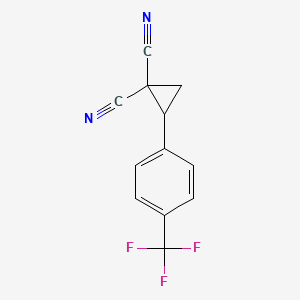
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
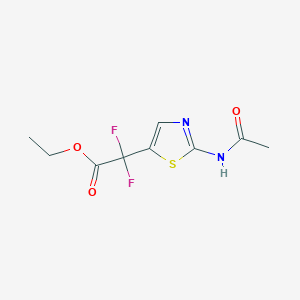
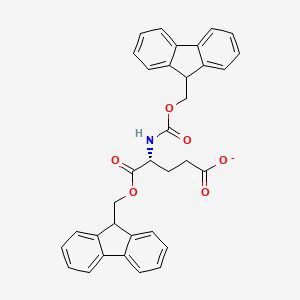
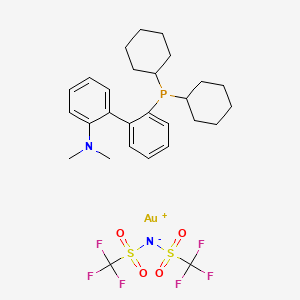
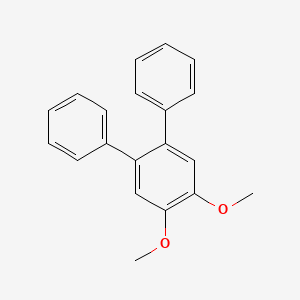
![N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116867.png)

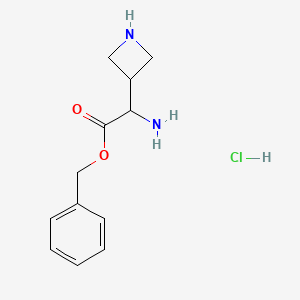
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)
